molecular formula C21H19NO2 B12599183 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide CAS No. 648924-58-7

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide

Cat. No.: B12599183
CAS No.: 648924-58-7
M. Wt: 317.4 g/mol
InChI Key: IYIXLBCRLMVJTA-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide is an organic compound that features a biphenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide typically involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-4-methylbenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzamide group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The biphenyl group allows for strong binding interactions with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Similar structure with a fluoro-substituted biphenyl group.

    N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide: Contains a cyano group and a pyran ring

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide is unique due to its specific substitution pattern on the biphenyl and benzamide moieties. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

648924-58-7

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-hydroxy-4-methyl-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C21H19NO2/c1-15-10-11-19(20(23)12-15)21(24)22-14-16-6-5-9-18(13-16)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3,(H,22,24)

InChI Key

IYIXLBCRLMVJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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